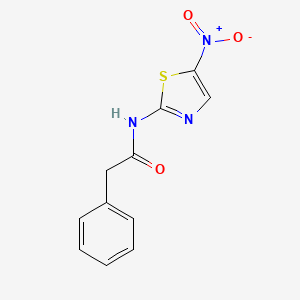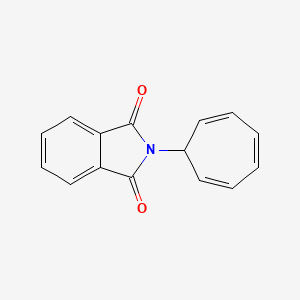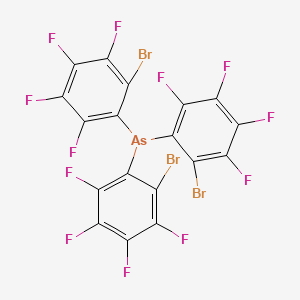
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane is a unique organoarsenic compound characterized by the presence of three 2-bromo-3,4,5,6-tetrafluorophenyl groups attached to an arsenic atom. This compound is notable for its high degree of halogenation and the presence of both bromine and fluorine atoms, which impart distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane typically involves the reaction of arsenic trichloride with 2-bromo-3,4,5,6-tetrafluorophenyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The arsenic center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, forming larger organometallic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties due to its high halogen content.
Mecanismo De Acción
The mechanism by which Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(pentafluorophenyl)arsane
- Tris(2,4,6-trifluorophenyl)arsane
- Tris(3,5-difluorophenyl)arsane
Uniqueness
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane is unique due to the combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Propiedades
Número CAS |
99222-08-9 |
|---|---|
Fórmula molecular |
C18AsBr3F12 |
Peso molecular |
758.8 g/mol |
Nombre IUPAC |
tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane |
InChI |
InChI=1S/C18AsBr3F12/c20-4-1(7(23)13(29)16(32)10(4)26)19(2-5(21)11(27)17(33)14(30)8(2)24)3-6(22)12(28)18(34)15(31)9(3)25 |
Clave InChI |
RDMHFIDGFIWEDM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)[As](C2=C(C(=C(C(=C2Br)F)F)F)F)C3=C(C(=C(C(=C3Br)F)F)F)F)Br)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


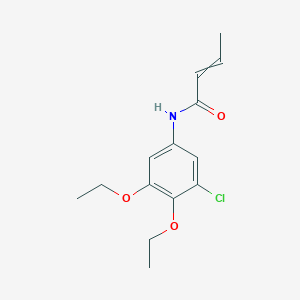
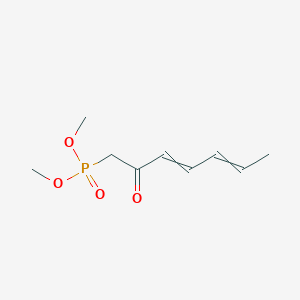
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)
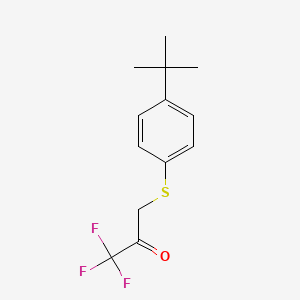

![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
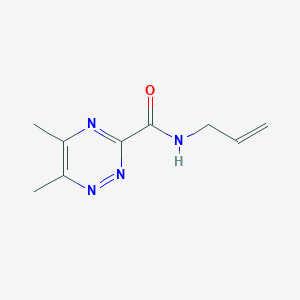

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
